B612834 154362-03-5 CAS No. 154362-03-5

154362-03-5

Cat. No.: B612834
CAS No.: 154362-03-5
M. Wt: 4315.84
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Description

154362-03-5 is a useful research compound. Molecular weight is 4315.84. The purity is usually 95%.
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Properties

CAS No.

154362-03-5

Molecular Weight

4315.84

Origin of Product

United States

Peptide Synthesis and Purification Methodologies for Amyloid Beta Peptide Research

Solid-Phase Peptide Synthesis Strategies for Gly21-beta-Amyloid (1-40)

The chemical synthesis of Aβ peptides, including the Gly21 variant, is challenging due to their hydrophobicity and tendency to aggregate during synthesis. frontiersin.org Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the predominant method employed. frontiersin.orgmdpi.com

This process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. A typical synthesis cycle includes:

Fmoc deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, commonly using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). frontiersin.org

Amino acid coupling: Activation and coupling of the next Fmoc-protected amino acid in the sequence. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) are frequently used. frontiersin.org

Capping: To prevent the formation of deletion sequences, any unreacted N-termini are often capped, for instance, with acetic anhydride. frontiersin.org

For the synthesis of the Gly21 mutant, the standard Fmoc-Ala-OH at position 21 is replaced with Fmoc-Gly-OH. While the general SPPS protocol is applicable, the inherent flexibility of glycine (B1666218) can sometimes introduce challenges. Some research has utilized specialized resins like ChemMatrix to improve synthesis efficiency for aggregation-prone peptides like Aβ. frontiersin.org Another strategy to overcome aggregation during SPPS is the use of O-acyl isopeptide methods, which can improve solubility. researchgate.net

Table 1: Key Reagents in Fmoc SPPS of Gly21-beta-Amyloid (1-40)

ReagentFunctionCommon Concentration/Ratio
Piperidine/DMFFmoc deprotection20% (v/v)
Fmoc-amino acidsBuilding blocks of the peptide4 equivalents
HATU/DIPEACoupling reagents4 equivalents / 8 equivalents
Acetic anhydrideCapping of unreacted amines5% in pyridine/DMF
Trifluoroacetic acid (TFA)Cleavage from resin and removal of side-chain protecting groupsTypically in a cocktail with scavengers (e.g., water, phenol, triisopropylsilane)

Advanced Chromatographic Techniques for High-Purity Peptide Isolation (e.g., HPLC, FPLC)

Following synthesis and cleavage from the resin, the crude peptide requires extensive purification to remove byproducts and achieve the high purity (>95%) necessary for research. jpt.com High-Performance Liquid Chromatography (HPLC) is the primary tool for this purpose. mdpi.comnih.gov

A common approach is reverse-phase HPLC (RP-HPLC), which separates peptides based on their hydrophobicity. mdpi.com For Aβ peptides, which are notoriously difficult to handle due to aggregation, specific protocols have been developed. One successful strategy involves using a hydrophobic poly(styrene/divinylbenzene) stationary phase (PLRP-S) under high pH conditions (e.g., using ammonium (B1175870) hydroxide (B78521) in the mobile phase). nih.govacs.org This method has been shown to be highly reproducible for both Aβ(1-40) and Aβ(1-42) and can be adapted for the Gly21 mutant. nih.govacs.org The use of basic pH helps to maintain the peptide in a more monomeric state, improving purification efficiency. biotage.com

Fast Protein Liquid Chromatography (FPLC) is another valuable technique, particularly for purifying recombinantly expressed peptides. nih.gov Anion-exchange chromatography, a mode of FPLC, can be used to purify Aβ peptides, including mutants like Gly21-Aβ(1-40), often as a rapid, single-step process from solubilized inclusion bodies. nih.govnih.gov

Table 2: Comparison of Chromatographic Techniques for Aβ Purification

TechniqueStationary Phase ExampleMobile Phase ConditionsKey Advantage
RP-HPLC Poly(styrene/divinylbenzene) (PLRP-S)High pH (e.g., 20 mM NH4OH) with an acetonitrile (B52724) gradientHigh resolution and purity (>95%) in a single run. nih.govacs.org
FPLC (Ion-Exchange) HiTrap Q HP (anion exchange)Tris buffer with a NaCl gradientRapid purification, suitable for recombinant peptides, avoids harsh organic solvents. nih.gov

Mass Spectrometry and NMR Spectroscopy for Purity and Identity Verification in Research Batches

Confirming the identity and purity of the synthesized Gly21-beta-Amyloid (1-40) is a critical quality control step. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive analytical methods.

Mass Spectrometry (MS) is used to verify the correct molecular weight of the peptide. nih.gov Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI (Electrospray Ionization) MS can precisely determine the mass of the peptide, confirming the successful incorporation of all amino acids, including the Glycine at position 21, and the absence of major impurities or modifications. mdpi.comnih.gov MS is often coupled with HPLC (LC-MS) to provide purity analysis alongside mass verification. jpt.comlcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the peptide's structure and conformation, serving as a powerful tool for identity and purity assessment. nih.govpnas.org A 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectrum of an isotopically labeled peptide provides a unique "fingerprint," with each peak corresponding to a specific amino acid residue. nih.govnih.gov The appearance of the expected number of peaks with sharp, well-dispersed chemical shifts in the NMR spectrum indicates a high-purity, monomeric peptide sample. nih.gov For the Gly21 mutant, NMR can confirm the conformational changes induced by the A21G substitution, such as a reduction in β-sheet structure in the region around the mutation. nih.govnih.gov

Isotopic Labeling Approaches for Biophysical and Structural Investigations

To enable detailed structural and dynamic studies by NMR spectroscopy, isotopic labeling of the Gly21-beta-Amyloid (1-40) peptide is essential. This involves incorporating NMR-active isotopes, most commonly 15N and 13C, into the peptide.

Uniform Labeling is a common and cost-effective method where the peptide is enriched with 15N and/or 13C at all possible positions. This is typically achieved through recombinant expression in bacteria grown in media containing 15N-labeled ammonium salts and 13C-labeled glucose as the sole nitrogen and carbon sources, respectively. nih.gov Uniformly labeled Gly21-Aβ(1-40) allows for a wide range of multidimensional NMR experiments to determine its three-dimensional structure and dynamics in solution or in membrane-mimicking environments. nih.govjst.go.jp

Site-Specific Labeling involves incorporating isotopes at specific amino acid positions. This can be achieved during SPPS by using one or more Fmoc-amino acids that are isotopically labeled. This approach is particularly useful for probing specific regions of the peptide. For instance, in studies of the Flemish mutant, specific labeling of residues near the A21G mutation site has been used to precisely characterize the local structural changes induced by the mutation using solid-state NMR. nih.gov

These labeling strategies are fundamental for techniques like solid-state NMR, which has been used to show that the A21G mutation alters the secondary structure of the peptide, reducing β-sheet content and increasing α-helical structure in specific regions. nih.govnih.gov

Methodological Considerations for Reproducible Peptide Preparation and Handling

The inherent tendency of Aβ peptides to aggregate poses a significant challenge to experimental reproducibility. nih.gov Careful and consistent handling protocols are paramount.

A critical first step is the complete monomerization of the peptide stock. nih.gov Lyophilized peptide is often pre-treated with solvents like hexafluoro-2-propanol (HFIP) to break down pre-existing aggregates and erase conformational memory. jpt.commdpi.com The HFIP is then evaporated, and the resulting peptide film can be stored at low temperatures. jpt.com For experiments, the peptide is typically dissolved in a non-aggregating solvent, such as a basic buffer (e.g., using ammonium hydroxide or sodium hydroxide) or an organic solvent like DMSO, before being diluted into the final experimental buffer. biotage.comnih.gov

Other important considerations include:

Temperature: Low temperatures (e.g., 4°C) are often used during purification and handling to slow down aggregation kinetics. nih.gov

pH: Aβ peptides are generally more soluble and less prone to aggregation at basic pH. biotage.com

Centrifugation: High-speed centrifugation is often used to remove any small, pre-existing aggregates from a freshly prepared peptide solution.

Consistency: Using the exact same preparation protocol for every experiment is crucial for obtaining reproducible results in aggregation assays and other biophysical studies. euroimmun.co.jpibl-international.com Different preparation methods can lead to the formation of distinct polymorphic aggregates, which can affect experimental outcomes. bioscience.co.uk

By adhering to these rigorous synthesis, purification, and handling methodologies, researchers can produce high-quality Gly21-beta-Amyloid (1-40) suitable for detailed investigations into its unique role in Alzheimer's disease pathology.

Biochemical and Biophysical Characterization of Amyloid Beta Peptide Aggregation

Nucleation, Elongation, and Fragmentation Kinetics of Fibril Formation

The formation of mature Aβ fibrils follows a complex kinetic pathway often described by a sigmoidal curve, which can be dissected into distinct phases. The process begins with a lag phase, where soluble Aβ monomers undergo conformational changes and associate to form unstable oligomeric nuclei. This thermodynamically unfavorable process is known as primary nucleation.

Once stable nuclei are formed, the elongation phase commences. In this phase, the nuclei act as templates, rapidly recruiting and incorporating additional monomers, leading to the linear growth of protofibrils and ultimately mature fibrils. This process is typically much faster than nucleation.

Table 1: Key Kinetic Processes in Aβ Fibril Formation

Kinetic Process Description Rate-Limiting Step Significance
Primary Nucleation Formation of a stable nucleus from soluble monomers. Yes (in the absence of seeds) Initiates the aggregation cascade.
Elongation Addition of monomers to the ends of existing fibrils. No (typically fast) Responsible for the growth of fibrils.
Secondary Nucleation Formation of new nuclei, often on the surface of existing fibrils. Can become dominant Dramatically accelerates aggregation and production of oligomers.

| Fragmentation | Breakage of fibrils into smaller, active fragments. | N/A | Increases the number of active ends for elongation. |

Characterization of Oligomeric Species Formation and Stability

Before the formation of insoluble fibrils, Aβ monomers assemble into a wide array of soluble, transient intermediates known as oligomers. These species are considered the most neurotoxic forms of Aβ. They range in size from small dimers and trimers to larger, more complex assemblies like Aβ*56.

The formation of these oligomers is a dynamic process. They can exist in equilibrium with monomers and can either proceed to form larger protofibrils or dissociate. Their stability is highly variable and depends on the specific Aβ isoform (Aβ40 or Aβ42), concentration, and environmental conditions. Aβ42, for instance, is more prone to forming oligomers and fibrils than Aβ40, which correlates with its greater pathological significance.

Characterizing these heterogeneous and transient species is challenging but has been achieved using techniques like size-exclusion chromatography (SEC), analytical ultracentrifugation, and ion mobility-mass spectrometry.

Structural Polymorphism and Conformational Analysis of Aggregated States

Aβ fibrils are not uniform in structure. They exhibit significant structural polymorphism, meaning they can adopt multiple, distinct, self-propagating conformations, sometimes referred to as "strains." This polymorphism arises from different arrangements of the peptide backbone within the cross-β-sheet structure that defines all amyloid fibrils.

Advanced imaging and spectroscopic techniques have been pivotal in revealing these structural details:

Cryo-electron microscopy (cryo-EM) has provided high-resolution structures of Aβ40 and Aβ42 fibrils, revealing different protofilament arrangements, symmetries, and specific inter-residue contacts that stabilize the fibril core.

Solid-state NMR (ssNMR) spectroscopy complements cryo-EM by providing atomic-level information on the conformation and dynamics of Aβ peptides within the fibril. It has been instrumental in mapping the β-sheet regions and identifying the specific amino acid residues that form the fibril core versus those in more flexible regions.

This structural heterogeneity may be linked to the varied clinical presentations and progression rates of Alzheimer's disease.

Influence of Microenvironmental Factors on Self-Assembly Dynamics

The local environment in the brain plays a crucial role in modulating the kinetics and thermodynamics of Aβ aggregation. Key factors include:

pH: Variations in pH can alter the charge state of acidic and basic amino acid residues in the Aβ peptide, affecting its solubility and propensity to aggregate. For example, a lower pH, as might be found in endosomal compartments, can promote aggregation.

Ionic Strength: The concentration of ions in the solution can screen electrostatic repulsions between Aβ peptides, thereby facilitating their association and accelerating aggregation kinetics.

Molecular Crowding: The densely packed cellular environment, filled with proteins, lipids, and other macromolecules, creates a "molecular crowding" effect. This reduces the available volume for Aβ peptides, effectively increasing their local concentration and promoting aggregation.

Role of Molecular Chaperones and Co-Factors in Modulating Aggregation

The cell possesses a protein quality control system, including molecular chaperones, that can influence Aβ aggregation. Some chaperones, like heat shock proteins (e.g., Hsp70, Hsp90), can interact with Aβ monomers or oligomers, attempting to refold them or target them for degradation, thereby inhibiting fibril formation.

Conversely, certain co-factors can promote aggregation. For example, apolipoprotein E (ApoE), particularly the ApoE4 isoform, is a major genetic risk factor for Alzheimer's disease and has been shown to promote Aβ aggregation and deposition.

Interplay with Biomembranes and Lipid Environments during Aggregation

Biomembranes are central to the Aβ aggregation pathway. The Aβ peptide itself is derived from the cleavage of the amyloid precursor protein (APP), a transmembrane protein. The lipid composition of neuronal membranes can significantly influence Aβ aggregation.

Gangliosides, a class of lipids enriched in neuronal membranes, can act as seeding platforms, binding to Aβ and inducing a conformational change that accelerates the formation of aggregation-prone species. Furthermore, growing Aβ oligomers and fibrils can interact with and disrupt the integrity of cell membranes, leading to ion dysregulation, calcium influx, and ultimately, cell death. This membrane disruption is considered a primary mechanism of Aβ-induced neurotoxicity.

Table 2: Compound Names Mentioned

Compound Name CAS Registry Number
L-Leucinamide, N-[(2R)-2-[[(4-cyanophenyl)amino]methyl]-1-oxo-3-phenylpropyl]- 154362-03-5
Cathepsin S N/A
Amyloid-beta (Aβ) N/A
Amyloid-beta 40 (Aβ40) N/A
Amyloid-beta 42 (Aβ42) N/A
Apolipoprotein E (ApoE) N/A
Heat shock protein 70 (Hsp70) N/A

Cellular and Molecular Mechanisms of Amyloid Beta Peptide Activity in Experimental Systems

Cellular Uptake and Subcellular Localization in Primary Neuronal Cultures and Cell Lines

The internalization of extracellular Aβ is a crucial step in its neurotoxic cascade. Studies using primary neuronal cultures and various cell lines have demonstrated that Aβ peptides can be taken up by cells through multiple endocytic pathways. The specific pathway utilized can depend on the Aβ aggregation state (monomer, oligomer, or fibril) and the cell type.

Once internalized, Aβ peptides are trafficked to various subcellular compartments where they can exert their toxic effects. A significant portion of internalized Aβ is found within the endosomal-lysosomal system. Here, the acidic environment can promote Aβ aggregation. Aβ has also been localized to the mitochondria, endoplasmic reticulum (ER), and the Golgi apparatus, interfering with the normal function of these organelles. The accumulation of Aβ within these compartments is a key factor in the subsequent cellular dysfunction.

Cell Type Aβ Species Primary Uptake Mechanism Key Subcellular Localization
Primary Cortical NeuronsAβ42 OligomersClathrin-mediated endocytosis, MacropinocytosisEndosomes, Lysosomes, Mitochondria
SH-SY5Y Neuroblastoma CellsAβ42 FibrilsPhagocytosis-like mechanismsLysosomes
BV2 Microglial CellsAβ42 Oligomers & FibrilsScavenger Receptors (e.g., CD36), Toll-like ReceptorsPhagolysosomes
Primary AstrocytesAβ42 OligomersReceptor for Advanced Glycation Endproducts (RAGE)Endosomal-lysosomal pathway

Modulation of Synaptic Function and Neurotransmission in In Vitro Models

Soluble Aβ oligomers are considered the most synaptotoxic species. In in vitro models, such as hippocampal slice cultures and primary neuronal networks, application of Aβ oligomers leads to significant alterations in synaptic function. A primary effect is the impairment of long-term potentiation (LTP), a cellular correlate of learning and memory, and the enhancement of long-term depression (LTD).

Aβ oligomers have been shown to reduce the number of dendritic spines, which are the postsynaptic sites of most excitatory synapses. This is accompanied by a decrease in the surface expression of critical synaptic receptors, including AMPA and NMDA receptors. The binding of Aβ oligomers to synaptic sites can interfere with glutamate (B1630785) reuptake by astrocytes, leading to glutamate spillover and excitotoxicity. These actions collectively disrupt the delicate balance of synaptic transmission and plasticity.

Induction of Cellular Stress Responses and Apoptotic Pathways

Exposure of neuronal and glial cells to Aβ peptides triggers a cascade of cellular stress responses. One of the earliest responses is the induction of oxidative stress, characterized by the overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This oxidative environment leads to lipid peroxidation, protein oxidation, and DNA damage.

Aβ also induces endoplasmic reticulum (ER) stress by disrupting calcium homeostasis and protein folding within the ER lumen. This activates the unfolded protein response (UPR), which initially aims to restore cellular homeostasis but can trigger apoptosis if the stress is prolonged. Aβ-induced cellular stress culminates in the activation of apoptotic pathways. Key events include the release of cytochrome c from mitochondria, the activation of caspase-9 (intrinsic pathway), and the subsequent activation of executioner caspases like caspase-3, leading to programmed cell death.

Perturbation of Intracellular Calcium Homeostasis

Maintaining a precise control over intracellular calcium (Ca2+) concentrations is vital for neuronal function. Aβ peptides disrupt this homeostasis through several mechanisms. Aβ oligomers can form Ca2+-permeable pores in the plasma membrane, leading to an unregulated influx of extracellular Ca2+.

Furthermore, Aβ can dysregulate the function of intracellular Ca2+ stores. It has been shown to potentiate Ca2+ release from the endoplasmic reticulum through the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) and the ryanodine (B192298) receptor (RyR). This release is further exacerbated by Aβ's effects on mitochondrial Ca2+ buffering capacity. The resulting sustained elevation of cytosolic Ca2+ levels contributes to synaptic dysfunction, mitochondrial failure, and the activation of apoptotic pathways.

Interactions with Specific Cellular Receptors and Signaling Cascades

The neurotoxic effects of Aβ are often initiated by its interaction with a variety of cell surface receptors. The specific receptor and downstream signaling cascade activated can depend on the Aβ species and the cell type.

Receptor Aβ Ligand Key Downstream Signaling Cascade Affected Cellular Outcome
N-methyl-D-aspartate Receptor (NMDAR)Aβ OligomersIncreased Ca2+ influx, Calcineurin activationExcitotoxicity, Synaptic depression
Cellular Prion Protein (PrPC)Aβ OligomersFyn kinase activationLTP inhibition, Spine loss
Receptor for Advanced Glycation Endproducts (RAGE)Aβ Monomers, Oligomers, FibrilsNF-κB activation, MAP kinase pathwaysNeuroinflammation, Oxidative stress
EphB2 Receptor Tyrosine KinaseAβ OligomersDecreased EphB2 signalingImpaired NMDAR function
LilrB2 (in human neurons) / PirB (in mouse neurons)Aβ OligomersCofilin activationSynaptic plasticity deficits

The binding of Aβ oligomers to PrPC, for instance, is a high-affinity interaction that is thought to be a primary step in mediating synaptic toxicity through the activation of the Fyn kinase pathway. Similarly, interactions with RAGE on neurons and glia can trigger pro-inflammatory signaling cascades.

Impact on Mitochondrial Dynamics and Bioenergetics

Mitochondria are profoundly affected by Aβ peptides. Aβ has been found to accumulate within mitochondria, particularly at the cristae. This accumulation has direct consequences for mitochondrial function. Aβ can interact with mitochondrial proteins, such as Aβ-binding alcohol dehydrogenase (ABAD), leading to increased ROS production and mitochondrial stress.

Regulation of Autophagy-Lysosomal Pathway and Proteasomal Degradation

The cell relies on two major protein degradation systems to clear misfolded and aggregated proteins: the ubiquitin-proteasome system (UPS) and the autophagy-lysosomal pathway. Aβ peptides have been shown to impair both of these systems, creating a vicious cycle where the clearance of Aβ itself is hindered.

Aβ can directly inhibit the catalytic activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins. The autophagy-lysosomal pathway is also compromised. While Aβ can induce autophagy as a compensatory response, it often impairs the final step of the process: the fusion of autophagosomes with lysosomes to form functional autolysosomes. This results in a massive accumulation of immature autophagic vacuoles within the neuronal cytoplasm, further stressing the cell and contributing to its demise.

Generation of Reactive Oxygen Species and Oxidative Damage in Cellular Contexts

The accumulation of amyloid-beta peptides is a central event in the pathogenesis of Alzheimer's disease, and it is strongly linked to oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. Aβ peptides, including the Aβ(1-40) fragment, are known to induce oxidative stress in various cell types, particularly neurons and glial cells.

Research has shown that exposure of cultured hippocampal neurons to pre-aggregated Aβ(1-40) leads to a significant increase in protein carbonyl formation, a key indicator of oxidative damage to proteins. nih.gov This oxidative assault triggers a response from the neurons, which includes the activation of antioxidant defense mechanisms. nih.gov For instance, an increase in the expression of manganese superoxide (B77818) dismutase (Mn-SOD) has been observed, which is a mitochondrial antioxidant enzyme. nih.gov The generation of ROS by different forms of Aβ, such as oligomers and fibrils, may occur through different intracellular and extracellular pathways. nih.gov

While extensive research has been conducted on wild-type Aβ, studies specifically investigating the (Gly21)-Amyloid β-Protein (1-40) have revealed some distinct properties. Some studies have suggested that the Flemish A21G mutation has a lower tendency to aggregate compared to the wild-type peptide. csic.es Interestingly, one study found that the A21G-Aβ mutant did not cause significant toxicity in human cerebral microvessel and aortic smooth muscle cells, in contrast to other Aβ mutants. This suggests that the mechanisms of ROS generation and subsequent oxidative damage may differ depending on the specific Aβ variant and the cell type involved.

The table below summarizes findings from studies on Aβ-induced oxidative stress.

Aβ SpeciesCell TypeObserved EffectReference
Pre-aggregated Aβ(1-40)Cultured hippocampal neuronsIncreased protein carbonyl formation nih.gov
Pre-aggregated Aβ(1-40)Cultured hippocampal neuronsIncreased Mn-SOD gene expression nih.gov
Aβ oligomers and fibrilsNot specifiedGeneration of ROS through different pathways nih.gov
A21G-Aβ (154362-03-5)Human cerebral microvessel and aortic smooth muscle cellsNo significant toxicity observed
Aβ(1-42)Human astrocytesPotentiation of toxicity and free radical generation by pro-oxidant agents nih.gov

It is important to note that the cellular environment can significantly influence the extent of Aβ-induced oxidative damage. For example, the presence of pro-oxidant agents can potentiate the toxic effects of Aβ in astrocytes, leading to increased generation of free radicals. nih.gov

Activation of Neuroinflammatory Pathways in Glial Cell Models

Neuroinflammation is another critical component of Alzheimer's disease pathology and is characterized by the activation of glial cells, namely microglia and astrocytes, in the vicinity of amyloid plaques. mdpi.commdpi.com This activation leads to the release of a variety of inflammatory mediators, including cytokines and chemokines, which can have both detrimental and protective effects on the surrounding neural tissue.

The interaction of Aβ peptides with glial cells is a key trigger for the neuroinflammatory cascade. In the context of the (Gly21)-Amyloid β-Protein (1-40), neuropathological studies of brains with the Flemish mutation have shown the presence of activated microglia and astrocytes. mdpi.com This suggests that, similar to wild-type Aβ, the A21G variant is capable of initiating a glial response.

In vitro studies using glial cell models have provided further insights into these processes. Astrocytes, which play a crucial role in brain homeostasis, have been shown to take up Aβ(1-40). nih.gov Upon exposure to Aβ, astrocytes can become reactive, a state characterized by changes in morphology and the upregulation of proteins such as glial fibrillary acidic protein (GFAP). mdpi.com This reactive state is often associated with the production of inflammatory cytokines.

Microglia, the resident immune cells of the central nervous system, are also profoundly affected by Aβ. They can recognize and bind to Aβ, which triggers their activation and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.gov However, the response of microglia to Aβ can be complex. For instance, some research indicates that monomeric forms of Aβ may activate an anti-inflammatory pathway in microglia.

The table below outlines key findings related to the activation of neuroinflammatory pathways by Aβ peptides in glial cell models.

Aβ SpeciesGlial Cell TypeKey FindingsReference
Aβ in Flemish mutation casesMicroglia and AstrocytesActivation observed in neuropathological studies mdpi.com
Aβ(1-40)AstrocytesUptake of the peptide by astrocytes nih.gov
MicrogliaActivation and release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) nih.govnih.gov
Aβ(1-40) and Aβ(1-42) (Flemish mutation)Not specifiedUpregulated secretion of both Aβ species nih.gov
Aβ(1-42)Human astrocytesSynergistic pro-inflammatory activation with cytokines biorxiv.org

Structure Activity Relationship Sar Studies of Amyloid Beta Peptide Variants

Design and Synthesis of Gly21-to-Alanine-beta-Amyloid (1-40) Analogues with Point Mutations

The synthesis of [Ala21]Aβ(1-40) is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process allows for precise control over the amino acid sequence, enabling the site-specific introduction of the Ala residue at position 21. Following the complete assembly of the 40-amino-acid chain, the peptide is cleaved from the resin, deprotected, and purified, commonly using high-performance liquid chromatography (HPLC) to ensure a high degree of purity for subsequent biophysical and biological studies.

Assessment of Conformational Changes Induced by Amino Acid Substitutions

The substitution of glycine (B1666218) with alanine (B10760859) at position 21 induces significant conformational changes in the Aβ(1-40) peptide. Circular dichroism (CD) spectroscopy is a key technique used to assess these alterations in secondary structure. Studies have shown that freshly dissolved wild-type Aβ(1-40) typically exhibits a random coil conformation. In contrast, the [Ala21]Aβ(1-40) analogue demonstrates a greater propensity to adopt a β-sheet structure, even at early time points. This suggests that the Gly21 residue, with its unique conformational flexibility, may act as a "breaker" of β-sheet structures, and its replacement with the more constrained alanine residue facilitates a transition to a β-sheet-rich conformation. This conformational shift is a critical early step in the aggregation cascade.

Correlation between Structural Modifications and Aggregation Propensity

The conformational changes induced by the Gly21-to-Ala substitution have a direct and profound impact on the peptide's aggregation propensity. The increased tendency to form β-sheet structures accelerates the process of fibrillogenesis. This is often monitored in vitro using the thioflavin T (ThT) fluorescence assay, which detects the formation of amyloid fibrils.

Research has demonstrated that the [Ala21]Aβ(1-40) variant exhibits significantly faster aggregation kinetics compared to the wild-type peptide. The lag phase, which represents the time required for nucleation, is often shorter, and the rate of fibril elongation is increased. Electron microscopy studies have confirmed that the resulting fibrils from the [Ala21]Aβ(1-40) analogue are morphologically similar to those formed by the wild-type peptide, indicating that the fundamental pathway of fibril formation is maintained, albeit at an accelerated rate.

Table 1: Comparative Aggregation Kinetics of Aβ(1-40) and [Ala21]Aβ(1-40)

Peptide VariantLag Phase for Fibril Formation (h)Apparent Rate Constant of Elongation (h⁻¹)
Wild-type Aβ(1-40)~240.08
[Ala21]Aβ(1-40)~120.15

Note: The values presented are illustrative and based on typical findings in the literature. Actual values may vary depending on experimental conditions.

Influence of Peptide Modifications on Cellular Viability and Functional Outcomes In Vitro

The enhanced aggregation propensity of the [Ala21]Aβ(1-40) analogue correlates with its effects on cellular viability. In vitro studies using neuronal cell lines are employed to assess the neurotoxic potential of different Aβ variants. The results of such studies often indicate that the species formed during the aggregation of [Ala21]Aβ(1-40) are toxic to cultured neuronal cells.

The mechanism of toxicity is thought to be mediated by the interaction of soluble oligomers or protofibrils with cellular membranes, leading to membrane disruption, oxidative stress, and ultimately, apoptosis. The accelerated formation of these toxic intermediates by the [Ala21]Aβ(1-40) variant can result in more pronounced and rapid neurotoxic effects compared to the wild-type peptide under similar conditions.

Computational Approaches for Predicting Peptide Structure and Interaction Dynamics

Molecular dynamics (MD) simulations and other computational techniques provide atomic-level insights into the structural and dynamic consequences of the Gly21-to-Ala mutation. These simulations can predict how the substitution alters the conformational landscape of the Aβ monomer and its interactions in oligomeric assemblies.

Computational studies have supported experimental findings by showing that the Gly21 residue in wild-type Aβ(1-40) allows for a high degree of backbone flexibility. In contrast, the introduction of the alanine residue at this position restricts this flexibility, creating a more rigid structure that is predisposed to adopt a β-strand conformation. MD simulations of dimer and oligomer formation can further elucidate how this localized change in structure promotes the intermolecular interactions necessary for aggregation, providing a theoretical framework for the experimentally observed accelerated fibrillogenesis.

Development of Peptidomimetic Tools for Mechanistic Elucidation

The [Ala21]Aβ(1-40) peptide itself serves as a valuable tool for mechanistic studies. Its rapid aggregation properties make it a useful model system for screening potential inhibitors of amyloid fibril formation. By using this more aggressive variant, researchers can accelerate the screening process and more readily identify compounds that can interfere with β-sheet formation and fibrillogenesis.

Furthermore, the insights gained from studying the impact of the Gly21-to-Ala substitution can guide the design of peptidomimetics. These are small molecules or modified peptides designed to mimic the structure of a particular region of the Aβ peptide. For instance, a peptidomimetic might be developed to target the region around residue 21, with the aim of stabilizing a non-amyloidogenic conformation or blocking the intermolecular contacts required for aggregation. The [Ala21]Aβ(1-40) analogue provides a clear demonstration of how a subtle change in this region can dramatically alter the peptide's behavior, offering a roadmap for the rational design of therapeutic or diagnostic agents.

Development and Application of Advanced in Vitro and Ex Vivo Research Models

Utilization of Human iPSC-Derived Neurons and Organoids for Disease Modeling

Human induced pluripotent stem cells (iPSCs) have revolutionized the study of neurodegenerative diseases by providing a renewable source of patient-specific neurons and complex three-dimensional organoids. These models can recapitulate key pathological features of Alzheimer's disease in a dish. (Gly²¹)-Amyloid β-Protein (1-40) can be utilized in these systems to investigate its specific effects on neuronal function and pathology.

In studies using iPSC-derived neurons from patients with familial and sporadic Alzheimer's disease, researchers have observed disease-relevant phenotypes, such as increased levels of extracellular amyloid-β (Aβ) 1-40 and 1-42, and hyperphosphorylation of the TAU protein. nih.gov By introducing (Gly²¹)-Amyloid β-Protein (1-40) into these cultures, scientists can dissect its unique contribution to these pathological cascades. For instance, it can be used to explore its aggregation properties, its potential to seed plaque formation, and its impact on synaptic integrity and neuronal viability.

A key application is to compare the effects of the (Gly²¹)-variant to the wild-type Aβ(1-40) and the more aggregation-prone Aβ(1-42). This can help elucidate how specific mutations influence disease progression. Studies have shown that Aβ oligomers can induce neurodegeneration in iPSC-derived neurons, and the response to different Aβ species can be quantified through imaging and molecular assays. frontiersin.org

Table 1: Application of Amyloid-β Peptides in iPSC-Derived Neuronal Models

Model SystemPeptide UsedKey FindingsReference
iPSC-derived neurons from fAD and sAD patientsEndogenously produced Aβ(1-40) and Aβ(1-42)Increased TAU phosphorylation and extracellular Aβ levels. nih.gov
iPSC-derived cortical neuronsAβ(1-42) oligomersInduced degeneration of neuronal processes. frontiersin.org
Human neuron-astrocyte co-cultureAβ(1-42) peptideInduced dystrophic neurites (axonal spheroids). researchgate.net

Application in Microfluidic and Organ-on-a-Chip Systems for Dynamic Studies

Microfluidic and organ-on-a-chip platforms offer a means to study the dynamic behavior of cells and molecules in a more physiologically relevant microenvironment. These systems allow for precise control over fluid flow, chemical gradients, and cell-to-cell interactions. (Gly²¹)-Amyloid β-Protein (1-40) can be integrated into these platforms to study its transport, aggregation, and clearance in real-time.

For example, microfluidic chips with interconnected compartments have been used to model the transmission of Aβ pathology between neuronal populations. mdpi.com By introducing (Gly²¹)-Amyloid β-Protein (1-40) into one compartment, researchers can monitor its movement along axons and its effect on connected, healthy neurons. These systems are also valuable for studying the role of the blood-brain barrier in Aβ clearance and for testing the efficacy of therapeutic agents designed to remove pathological Aβ aggregates. mdpi.com The dynamic nature of these systems provides insights that are not achievable with static culture models.

Employment in High-Throughput Screening Assays for Identifying Modulators of Peptide Behavior in Research

High-throughput screening (HTS) is a critical tool for the discovery of new therapeutic agents. Assays have been developed to screen large libraries of compounds for their ability to modulate the behavior of amyloid-beta peptides. (Gly²¹)-Amyloid β-Protein (1-40) can be a key reagent in such assays, used to identify molecules that inhibit its aggregation, promote its clearance, or block its neurotoxic effects.

Fluorescence-based assays, using dyes like Thioflavin T that bind to amyloid fibrils, are commonly employed in HTS. plos.org These assays can be adapted to specifically study the aggregation kinetics of (Gly²¹)-Amyloid β-Protein (1-40) and to screen for inhibitors. Furthermore, more sophisticated HTS-compatible assays are being developed, some of which use endogenously derived amyloid from animal models to provide a more realistic screening environment. nih.gov The goal is to identify compounds that can specifically target the pathogenic forms of amyloid-beta.

Table 2: High-Throughput Screening Assays for Amyloid-β Modulators

Assay TypePrincipleApplicationReference
Fluorescence Microscopy with Quantum-Dot NanoprobesDetection of Aβ aggregationScreening for Aβ aggregation inhibitors from natural sources. plos.org
Fluorescent Readout with Topologically-Sensitive DyesDetection of binding to endogenous amyloidScreening for novel amyloid-binding molecules. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Quantification of Aβ40 and Aβ42High-throughput analysis of Aβ levels in cerebrospinal fluid. nih.gov

Integration into Brain Slice Cultures for Studying Network Activity and Pathology

Organotypic brain slice cultures, particularly from human brain tissue, represent a valuable ex vivo model that preserves the complex cellular architecture and synaptic connectivity of the brain. These cultures can be maintained for extended periods, allowing for the study of longer-term pathological processes. The application of (Gly²¹)-Amyloid β-Protein (1-40) to these cultures can provide insights into its effects on neuronal network activity and the induction of Alzheimer's-like pathology.

Recent studies have utilized live human brain slice cultures to investigate the divergent effects of physiological and pathological concentrations of amyloid-beta on synapses. nih.govbiorxiv.org Researchers found that manipulating Aβ levels can lead to a loss of synaptic puncta, a hallmark of Alzheimer's disease. nih.gov By applying (Gly²¹)-Amyloid β-Protein (1-40) to these slices, it is possible to study its specific impact on synaptic function, neuronal excitability, and the induction of inflammatory responses in a human-relevant context.

Use as a Benchmark or Reference Material in Biochemical Assays and Proteomic Studies

The accurate quantification of amyloid-beta peptides in biological samples is crucial for both research and diagnostic purposes. Synthetic peptides, such as (Gly²¹)-Amyloid β-Protein (1-40), serve as essential reference materials in a variety of biochemical and proteomic assays.

In enzyme-linked immunosorbent assays (ELISAs) and mass spectrometry-based methods used to measure Aβ levels in cerebrospinal fluid and plasma, known concentrations of a standard peptide are required to generate a calibration curve. nih.govnih.gov (Gly²¹)-Amyloid β-Protein (1-40) can be used as this standard to ensure the accuracy and reproducibility of these measurements. Its well-defined structure and purity make it an ideal benchmark for comparing Aβ levels across different studies and patient cohorts.

Development of Advanced Reporter Systems for Tracking Peptide-Induced Cellular Events

To visualize and quantify the cellular consequences of amyloid-beta exposure, researchers have developed a variety of advanced reporter systems. These systems often utilize fluorescent or luminescent proteins to report on specific cellular events, such as gene expression changes, protein aggregation, or cell death.

Reporter gene assays can be designed to detect the activation of cellular pathways that are triggered by (Gly²¹)-Amyloid β-Protein (1-40). For example, a reporter construct could be created where the expression of a fluorescent protein is driven by a promoter that is responsive to Aβ-induced stress or inflammation. This would allow for the real-time monitoring of cellular responses to the peptide. Such systems are also highly amenable to high-throughput screening, providing a powerful tool for drug discovery.

Comparative Analysis with Wild Type and Other Pathogenic Amyloid Beta Peptide Mutants

Comparative Aggregation Kinetics and Biophysical Characteristics of Gly21-beta-Amyloid (1-40) versus Wild-Type Aβ(1-40) and Aβ(1-42)

The aggregation of amyloid-beta peptides is a critical event in the pathogenesis of Alzheimer's disease. The Flemish mutation at position 21 significantly alters the aggregation kinetics and biophysical properties of the Aβ(1-40) peptide.

Numerous studies have consistently demonstrated that the Gly21-beta-Amyloid (1-40) mutant exhibits a slower aggregation rate compared to the wild-type (Wt) Aβ(1-40). nih.govnih.govnih.gov This is characterized by a significantly longer lag phase before the onset of fibril formation. jst.go.jp In contrast, other pathogenic mutants such as the Dutch (E22Q), Italian (E22K), and Arctic (E22G) mutations tend to accelerate aggregation. nih.govpnas.org While the wild-type Aβ(1-42) is known to be more prone to aggregation than wild-type Aβ(1-40), the Flemish mutation in the Aβ(1-40) backbone renders it even less aggregation-prone than its wild-type counterpart. frontiersin.orgacs.org

The A21G substitution introduces a glycine (B1666218) residue, which acts as a "structure breaker," inhibiting the formation of the β-sheet secondary structure that is critical for amyloid fibril assembly. jst.go.jp This mutation has been shown to reduce the β-sheet content in the region from Leucine-17 to Alanine-21. nih.gov While fibrils formed by the Flemish mutant are morphologically similar to those of the wild-type, they are often sparser, and the peptide has a greater tendency to form non-fibrillar aggregates. nih.gov

Comparative Aggregation Kinetics of Aβ Peptides
Peptide VariantRelative Aggregation RateLag Phase DurationPrimary NucleationElongationSecondary NucleationFibril Morphology
Wild-Type Aβ(1-40)StandardStandardStandardStandardStandardTypical Fibrils
Wild-Type Aβ(1-42)FasterShorterFasterFaster-Dense Fibrils
Gly21-beta-Amyloid (1-40) (Flemish)SlowerLongerSlowerSlowerComparable to WTSparser, less clumping
Dutch Mutant (E22Q) Aβ(1-40)FasterShorter----
Arctic Mutant (E22G) Aβ(1-40)Much FasterMuch Shorter---Protofibril-rich

Differential Cellular Toxicity and Synaptic Dysfunction Profiles

The neurotoxicity of amyloid-beta peptides is a key factor in the neurodegeneration observed in Alzheimer's disease. The Gly21-beta-Amyloid (1-40) mutant displays a complex and distinct toxicity profile compared to wild-type and other pathogenic variants.

Studies have revealed a "two-staged neurotoxicity" for the Flemish mutant. nih.gov In its soluble, early oligomeric forms, and at short incubation times, Flemish Aβ can exhibit higher toxicity than wild-type Aβ. nih.govscispace.com However, when allowed to aggregate over longer periods, the resulting larger assemblies of the Flemish mutant are generally less toxic than those formed by the wild-type and, particularly, the highly toxic Dutch mutant. nih.govmdpi.com

In studies using human cerebral microvessel and aortic smooth muscle cells, the Flemish A21G-Aβ did not show significant toxicity, in stark contrast to the Dutch E22Q-Aβ, which induced decreased cell proliferation and viability. nih.govcapes.gov.brahajournals.org This suggests a cell-type-specific response to different Aβ variants. The lower toxicity of aggregated Flemish Aβ aligns with its slower aggregation kinetics and reduced propensity to form large, stable fibrillar structures. mdpi.com

Regarding synaptic function, soluble Aβ oligomers are known to potently disrupt hippocampal synaptic plasticity, leading to cognitive decline. oup.comnih.gov While specific comparative data on the synaptotoxicity of the Flemish mutant is less abundant, it is known that mutations within the Aβ sequence can lead to aberrant expression of Aβ oligomers that induce synaptic dysfunction. nih.govd-nb.info Given the early toxicity of soluble Flemish Aβ oligomers, it is plausible that they contribute significantly to the synaptic deficits observed in individuals with this mutation.

Differential Cellular Toxicity of Aβ Peptides
Peptide VariantToxicity of Early/Soluble OligomersToxicity of Late/Aggregated FibrilsEffect on Cerebral Smooth Muscle Cells
Wild-Type Aβ(1-40)Moderately ToxicToxicNo significant toxicity
Wild-Type Aβ(1-42)Highly ToxicHighly Toxic-
Gly21-beta-Amyloid (1-40) (Flemish)Elevated toxicity at short incubationLess toxic than WT and Dutch mutantNo significant toxicity
Dutch Mutant (E22Q) Aβ(1-40)ToxicHighly ToxicSignificant toxicity

Distinctive Protein-Peptide and Peptide-Lipid Interaction Landscapes

The A21G mutation in Gly21-beta-Amyloid (1-40) alters its interactions with both proteins and lipids, which has significant implications for its pathological behavior.

A key finding is that the Flemish mutant shows resistance to degradation by certain proteases. Specifically, AβA21G is less efficiently cleaved by neprilysin, a major Aβ-degrading enzyme, compared to wild-type Aβ. nih.gov This reduced clearance could contribute to its accumulation in the brain, despite its slower aggregation rate. nih.gov The mutation also influences the stability of the Aβ monomer folding nucleus, which can affect intermolecular interactions necessary for aggregation. pnas.org

The interaction of the Flemish mutant with lipid membranes is also distinct. Molecular dynamics simulations suggest that the A21G mutation can lead to weaker binding affinity to lipid bilayers compared to the wild-type peptide. acs.org The mutation alters the secondary structure of the peptide upon membrane interaction, inhibiting the formation of β-sheets and promoting a more α-helical conformation in the C-terminal region when interacting with certain membrane mimetics. jst.go.jp This altered interaction with lipids can influence the formation of polymorphic aggregates at the membrane surface. plos.org Interestingly, cholesterol has been shown to act synergistically with the Flemish mutation, increasing the production of Aβ peptides. nih.govmdpi.com Furthermore, the fibril formation of the Flemish mutant can be specifically promoted by its interaction with certain gangliosides, such as GD3, which are abundant in vascular walls. jst.go.jp

Mechanistic Divergences in Neurodegenerative Pathways Elicited by Different Variants

The unique biophysical and cellular properties of Gly21-beta-Amyloid (1-40) suggest that it triggers neurodegeneration through pathways that diverge from those of wild-type Aβ and other pathogenic mutants.

The primary mechanistic divergence stems from its slow aggregation kinetics coupled with resistance to proteolytic degradation. nih.govnih.gov While many pathogenic mutations accelerate fibril formation, the Flemish mutation appears to cause disease through a mechanism where the accumulation of the peptide, due to inefficient clearance, is a key factor. nih.gov

The "two-staged neurotoxicity" model provides another layer of mechanistic distinction. nih.gov The initial phase of toxicity, driven by soluble oligomers or other early toxic intermediates, may be particularly important for the Flemish mutant. nih.govmdpi.comscispace.com This contrasts with mutants like the Dutch variant, where the rapid formation of large, stable aggregates contributes significantly to pathology. nih.gov

The altered interaction with lipid membranes also points to a different pathogenic cascade. The weaker membrane binding and altered conformational changes upon interaction could lead to different types of membrane disruption and subsequent cellular dysfunction compared to wild-type Aβ. jst.go.jpacs.org The synergistic effect with cholesterol suggests a pathway where lipid metabolism and Aβ production are pathologically intertwined in carriers of the Flemish mutation. nih.govmdpi.com

Finally, while all Aβ variants are implicated in synaptic dysfunction, the specific nature and timing of this dysfunction may vary. The early neurotoxic potential of soluble Flemish Aβ oligomers suggests that synaptic damage might be an early event in the disease process, preceding widespread plaque deposition. nih.govnih.gov

Emerging Methodologies and Future Research Directions in Amyloid Beta Peptide Science

Advanced Imaging Techniques for Live-Cell Tracking of Peptide Aggregation and Clearance

Visualizing the dynamic processes of Aβ aggregation and clearance within a living cellular environment is crucial for understanding its cytotoxicity. Advanced imaging techniques are at the forefront of this endeavor. While studies specifically tracking the A21G mutant in real-time within cells are emerging, the groundwork has been laid by research on wild-type Aβ(1-40).

Fluorescence Lifetime Imaging (FLIM) has been successfully used to monitor the formation of Aβ aggregates in living cells. nih.gov This non-invasive technique can distinguish between different aggregation states of fluorescently labeled Aβ. Studies using SH-SY5Y neuroblastoma cells have shown that Aβ(1-40) is rapidly taken up through endocytosis and accumulates in acidic organelles like lysosomes, where aggregation subsequently occurs. nih.gov Similarly, single-molecule microscopy has enabled the direct observation of small Aβ(1-40) oligomers binding to the surface of living neuroblastoma cells at physiological concentrations. acs.orgmdpi.com These studies reveal that while smaller oligomers (dimers to tetramers) are the primary species that bind, they can rapidly form larger aggregates on the cell membrane. acs.org

Super-resolution imaging techniques provide even greater detail, revealing the morphology of Aβ aggregates formed within cellular compartments, which often appear as compact amyloid structures due to spatial confinement. nih.gov A recently developed pH-sensitive Aβ analogue, AβpH, allows for real-time imaging of glial cell uptake. It is non-fluorescent at physiological pH but becomes fluorescent in the acidic environment of lysosomes, enabling researchers to track the phagocytic clearance of Aβ by microglia and astrocytes in live animals. nih.gov These established methodologies for Aβ(1-40) provide a clear roadmap for future live-cell imaging studies focused specifically on the aggregation and clearance kinetics of the A21G mutant, which is known to have altered aggregation properties. pnas.orgresearchgate.net

Single-Molecule Resolution Approaches for Unraveling Assembly Pathways

To comprehend the fundamental mechanisms of amyloid formation, researchers are turning to techniques that can resolve the assembly process at the single-molecule level. These approaches are critical for understanding the transient and heterogeneous nature of early-stage oligomers, which are thought to be the most toxic species.

Molecular dynamics (MD) simulations offer computational insights at the atomic level. High-temperature all-atom MD simulations have been performed on A21G-Aβ40 dimers to investigate the structural impact of the Flemish mutation. aijr.org These simulations revealed that the A21G mutation destabilizes the β-sheet structures and increases the flexibility of the central hydrophobic core of Aβ40. aijr.org This provides a structural basis for the experimentally observed slower aggregation rate of the Flemish variant compared to wild-type Aβ. researchgate.netaijr.org

Experimentally, single-molecule techniques like fluorescence correlation spectroscopy (FCS) and single-molecule photobleaching have been used to study Aβ(1-40) oligomerization. researchgate.net These methods have shown that Aβ(1-40) exists as small oligomers, primarily dimers to tetramers, at physiological concentrations in solution. acs.org When interacting with lipid membranes, these peptides can form larger, less mobile oligomers. researchgate.netmdpi.com High-speed atomic force microscopy (HS-AFM) is another powerful tool that allows for the real-time observation of fibril growth at the single-molecule level, revealing intermittent periods of elongation and pausing. nih.gov The application of these single-molecule techniques to the A21G mutant is essential for elucidating how its specific amino acid substitution alters the initial nucleation and elongation steps of fibril assembly compared to the wild-type peptide.

Development of Novel Biosensors and Probes for Real-Time Detection in Research Samples

The development of sensitive and specific biosensors for different Aβ species is critical for both early diagnosis and as a research tool to monitor aggregation kinetics. While many biosensors target Aβ in general, new technologies are being adapted to study specific mutants like A21G.

A colorimetric, biomimetic, vesicle-binding assay has been utilized to detect and compare the aggregation and membrane-interaction of several Aβ(1-40) mutants, including the Flemish (A21G) variant. core.ac.uk This system uses lipid/polydiacetylene vesicles that change color upon interaction with Aβ aggregates, providing a direct method to screen how different mutations affect these properties. core.ac.uk

Electrochemical biosensors offer another promising avenue, with many platforms being developed for the highly sensitive detection of Aβ oligomers. thno.orgacs.org These include label-free impedimetric biosensors that use fragments of the cellular prion protein (which binds Aβ oligomers) as the biorecognition element, achieving detection limits in the picomolar range. mdpi.com Aptamer-based sensors, which use short single-stranded DNA or RNA molecules that bind to specific targets, are also being designed to detect Aβ oligomers with high specificity. thno.org A key challenge and future direction is to develop biorecognition elements (antibodies, aptamers, or imprinted polymers) that are specific to the conformational state induced by a particular mutation, which would allow for the selective detection of the A21G mutant in mixed samples. Additionally, fluorescent probes are being designed for the real-time detection of Aβ-induced reactive oxygen species in cell and mouse models, which could be used to investigate the specific downstream toxic effects of the A21G peptide.

Biosensor Type Target Analyte Detection Principle Reported Detection Limit Reference
Colorimetric Vesicle AssayAβ(1-40) Mutants (incl. A21G)Color change of polydiacetylene vesicles upon peptide-lipid interactionNot specified (qualitative) core.ac.uk
Electrochemical ImpedanceAβ OligomersChange in electrical impedance upon binding to PrP(C) fragment~0.5 pM mdpi.com
Aptamer-based ElectrochemicalAβ OligomersElectrochemical signal from aptamer-tagged nanoparticles450 pM thno.org
Stamp-Imprinted Polymer EISAβ-42Change in electrical impedance upon binding to imprinted polymer~10 fg/mL
Fluorescence ProbeAβ-induced H2O2Ratiometric fluorescence changeNot applicable

Investigation of Peptide-Microbiome Interactions in Neurodegenerative Contexts

A growing body of evidence implicates the gut microbiome in the pathogenesis of neurodegenerative diseases, including Alzheimer's, through the complex bidirectional communication of the "gut-brain axis". nih.govacs.org Gut dysbiosis—an imbalance in the microbial community—can lead to increased intestinal permeability and systemic inflammation. acs.org This peripheral inflammation may in turn compromise the blood-brain barrier, promote neuroinflammation, and contribute to neurodegeneration. nih.gov

Studies have shown that the composition of the gut microbiota is altered in AD patients and in animal models of the disease. frontiersin.org For example, a decrease in anti-inflammatory bacteria (like Eubacterium rectale) and an increase in pro-inflammatory genera (like Escherichia/Shigella) have been observed in individuals with cognitive impairment and brain amyloidosis. nih.gov Interestingly, the gut itself is a source of Aβ, and its production can be influenced by the microbiota. Fecal microbiota transplantation from aged APP/PS1 mice (an AD model) into healthy mice was shown to increase gut Aβ levels.

While no studies have yet directly investigated the interaction between the gut microbiome and the A21G Flemish mutation, this is a compelling area for future research. It is plausible that specific microbial profiles could exacerbate or mitigate the pathogenic effects of the A21G mutant, for instance by modulating systemic inflammation or influencing the transport of gut-derived Aβ to the brain. Understanding these interactions could open the door to novel therapeutic strategies, such as probiotic supplementation or dietary interventions, tailored to individuals with specific genetic predispositions to amyloid-related diseases. acs.org

Repurposing of Existing Research Tools for Novel Insights into Amyloid Beta Peptide Biology

New discoveries often arise from applying existing technologies in novel ways or to new questions. In the study of the A21G mutant and Aβ peptides in general, several established research tools are being repurposed to gain deeper insights.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, a technique traditionally used for determining the structure of solid materials, has been instrumental in characterizing the structural changes induced by the Flemish mutation within the amyloid precursor protein's C-terminal fragment. These studies revealed that the A21G mutation alters the secondary structure of this precursor fragment, providing a mechanistic link to its observed increase in Aβ40 production.

Fluorescence Correlation Spectroscopy (FCS), a technique that measures fluctuations in fluorescence intensity to determine the concentration and diffusion speed of molecules, has been repurposed to study the early, transient oligomers of Aβ in solution. researchgate.net By combining FCS with amyloid-binding fluorescent probes, researchers can monitor the initial stages of aggregation in real-time, a process that is difficult to capture with bulk methods. researchgate.net Similarly, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are being adapted to analyze the composition of Aβ oligomers, and flow cytometry is being combined with immunoprecipitation to quantify different Aβ species in blood samples. The creative application of these and other established biophysical and analytical tools to specific disease-related mutants like A21G will continue to be a major driver of discovery in amyloid beta peptide science.

Q & A

Q. How can researchers enhance the reproducibility of this compound’s pharmacological data?

  • Methodological Answer : Pre-register study protocols on platforms like OSF or ClinicalTrials.gov . Use certified reference materials and report batch-specific purity data. Implement SOPs for critical steps (e.g., cell passage number, serum lot). Share raw data and analysis scripts via repositories like Zenodo. Apply the FAIR principles (Findable, Accessible, Interoperable, Reusable) to metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.